Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

Biotin-spacer length optimization Avidin binding affinity Western blot detection limit

Biotinyl-ε-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone (CAS 131104-10-4) is a biotinylated derivative of the tripeptide thrombin inhibitor PPACK (D-Phe-Pro-Arg-chloromethylketone), incorporating a 14-atom ε-aminocaproyl spacer to optimize avidin/streptavidin accessibility. This compound functions as a potent, irreversible active-site inhibitor of multiple serine proteases in the coagulation and fibrinolytic cascades, including thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa.

Molecular Formula C37H56ClN9O6S
Molecular Weight 790.4 g/mol
CAS No. 131104-10-4
Cat. No. B6347064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone
CAS131104-10-4
Molecular FormulaC37H56ClN9O6S
Molecular Weight790.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)CCl
InChIInChI=1S/C37H56ClN9O6S/c38-22-29(48)25(13-9-19-42-36(39)40)44-34(51)28-14-10-20-47(28)35(52)26(21-24-11-3-1-4-12-24)43-32(50)17-5-2-8-18-41-31(49)16-7-6-15-30-33-27(23-54-30)45-37(53)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23H2,(H,41,49)(H,43,50)(H,44,51)(H4,39,40,42)(H2,45,46,53)/t25-,26+,27-,28-,30-,33-/m0/s1
InChIKeyZVDJSJHUKINOJB-DFQHTFETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinyl-ε-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone (CAS 131104-10-4): A Biotinylated, Spacer-Optimized Irreversible Serine Protease Inhibitor for Coagulation Research


Biotinyl-ε-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone (CAS 131104-10-4) is a biotinylated derivative of the tripeptide thrombin inhibitor PPACK (D-Phe-Pro-Arg-chloromethylketone), incorporating a 14-atom ε-aminocaproyl spacer to optimize avidin/streptavidin accessibility [1]. This compound functions as a potent, irreversible active-site inhibitor of multiple serine proteases in the coagulation and fibrinolytic cascades, including thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . The covalent chloromethylketone warhead reacts stoichiometrically with the catalytic histidine residue, while the biotin tag enables affinity-based detection, capture, and purification workflows that are not possible with unbiotinylated inhibitors [2].

Why Unbiotinylated PPACK, Non-Spacer Biotin Analogs, or Broad-Spectrum Serine Protease Inhibitors Cannot Substitute for Biotinyl-ε-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone


Generic substitution with unbiotinylated PPACK (CAS 71142-71-7) eliminates all avidin/streptavidin-based detection, capture, and purification capabilities, rendering workflows such as active-site-specific Western blotting or solid-phase immunoassays impossible. Biotin-PPACK analogs lacking the ε-aminocaproyl spacer demonstrate drastically reduced avidin binding affinity, with the no-spacer derivative showing negligible detection by Western blot due to steric hindrance [1]. Broad-spectrum inhibitors like PMSF lack target selectivity and cannot be used for affinity labeling of specific coagulation proteases. Factor Xa-selective biotinylated inhibitors such as Biotinyl-Glu-Gly-Arg-CMK do not target thrombin or tPA, making them unsuitable for studies requiring multi-factor inhibition [2]. The ε-aminocaproyl spacer length (14 atoms) has been empirically identified as the minimal requirement for sensitive avidin-mediated detection, directly quantified in head-to-head comparisons of three biotin-D-Phe-Pro-Arg-CMK derivatives with increasing spacer lengths [1].

Quantitative Evidence Guide: Biotinyl-ε-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone vs. Relevant Comparators and Alternatives


Spacer Length Optimization: 14-Atom ε-Aminocaproyl Spacer Enables Avidin-Mediated Detection of Thrombin at 10 ng Sensitivity, While No-Spacer Derivative Fails

Anderson and Bock (2001) prepared and directly compared three biotin derivatives of D-Phe-Pro-Arg-CMK with increasing spacer lengths: a no-spacer derivative (0 atoms), a short-spacer derivative, and the ε-aminocaproyl derivative (14 atoms). All three compounds irreversibly inactivated human thrombin with comparable stoichiometries of 0.89–1.10 mol inhibitor/mol thrombin. However, Western blot analysis revealed that the 14-atom ε-aminocaproyl spacer was required for sensitive detection of ~10 ng of thrombin; the derivative lacking a spacer was only weakly detected because of its greatly reduced affinity for avidin [1]. Avidin binding stoichiometries for the spaced derivatives were 0.88–1.02 mol biotin compound/mol avidin subunits, indicating efficient and consistent avidin accessibility [1]. This head-to-head comparison within a single study demonstrates that the specific spacer architecture of Biotinyl-ε-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is not an interchangeable design feature but a functional requirement for avidin-based detection workflows.

Biotin-spacer length optimization Avidin binding affinity Western blot detection limit Thrombin active-site labeling Solid-phase avidin capture

Clot-Targeted Anticoagulant Efficiency: Biotin-PPACK Conjugate Achieves 90% Inhibition of Clot-Bound Procoagulant Activity vs. 60% Maximum for Free PPACK or Hirudin

Evans et al. (1996/1997) developed a targeted anticoagulant (TAC) by conjugating biotin-PPACK (D-Phe-Pro-Arg-chloromethyl ketone) to an avidin-linked anti-D-dimer Fab fragment (DD3B6/22). In an in vitro clot assay, clots were pretreated with inhibitors, thoroughly washed, and then assayed for residual procoagulant activity. The TAC reagent inhibited 90% of clot procoagulant activity after washing, whereas free biotin-PPACK, free PPACK, and hirudin each inhibited a maximum of only 60% of the activity [1]. This 30-percentage-point differential (90% vs. 60%) demonstrates that the biotin moiety's conjugation capability enables clot-targeted retention that is impossible with unconjugated inhibitors. The retained thrombin inhibitory activity of biotin-PPACK after conjugation is a prerequisite for this targeting strategy.

Clot-targeted anticoagulant Procoagulant activity inhibition Biotin-PPACK conjugate Targeted drug delivery

Active-Site-Specific Immunoassay Sensitivity: Detection Limit of 50 pmol/L for Multiple Coagulation Proteases Using Avidin-Biotin Capture Technology

Mann et al. (1990) used Biotinyl-ε-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone as the key reagent in developing active-site-specific immunoassays for serine proteases of the coagulation and fibrinolytic systems. The compound reacts quantitatively with the active-site histidine of target proteases, and the biotin tag enables capture onto solid-phase avidin with subsequent detection via specific antibodies. This system achieved a detection limit of 50 pmol/L (50 fM) for tPA, plasmin, thrombin, factor Xa, and activated protein C [1]. Critically, this assay format measures the mass of active site present rather than enzymatic activity, making it independent of enzyme subspecies or the environment in which activity is generated. Unbiotinylated PPACK cannot support this assay format because it lacks the biotin handle required for avidin capture. The assay was successfully applied to studies of prothrombin activation by the prothrombinase complex and factor X activation by Russell's viper venom factor X activator [1].

Active-site immunoassay Avidin-biotin capture Coagulation protease detection Factor Xa detection Prothrombinase complex

Biotin-PPACK Potency Trade-Off: Target IC50 of 110 nM for Thrombin vs. PPACK Ki of 0.24 nM, Quantifying the Functional Cost and Benefit of Biotinylation

Biotinylation at the N-terminus of PPACK with the ε-aminocaproyl spacer reduces thrombin inhibitory potency relative to the parent compound. The biotinylated derivative (Cat. No. 520224) has a target IC50 of 110 nM against thrombin as reported by Merck Millipore , whereas unbiotinylated PPACK dihydrochloride (Cat. No. 520222) has a reported second-order rate constant Kobs/[I] = 10^7 M^-1 s^-1 . Under comparable conditions, this translates to an apparent Ki on the order of 0.24 nM for PPACK [1]. The approximately 460-fold difference in potency (110 nM vs. ~0.24 nM) is the quantifiable functional cost of biotinylation. However, the biotin tag confers detection, capture, and conjugation functionalities (see Evidence Items 1-3) that unbiotinylated PPACK entirely lacks. Researchers must weigh this potency reduction against the gain in experimental versatility; for applications where thrombin inhibition potency is the sole criterion, unbiotinylated PPACK may be preferred, but for any workflow requiring detection, the 110 nM IC50 remains sufficient for complete active-site saturation at typical working concentrations of 1-10 µM [2].

Thrombin inhibition kinetics IC50 comparison Biotinylation effect on potency PPACK potency benchmark

Optimal Research and Industrial Application Scenarios for Biotinyl-ε-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone Based on Quantitative Differentiation Evidence


Active-Site-Specific Western Blot Detection of Thrombin and Coagulation Proteases in Complex Biological Samples

Based on the spacer optimization evidence from Anderson & Bock (2001) [1], this compound enables sensitive Western blot detection of active thrombin down to ~10 ng per lane. The 14-atom ε-aminocaproyl spacer is critical for avidin-HRP binding efficiency; shorter or absent spacers fail. Researchers can use this compound to directly visualize active serine proteases in cell lysates, plasma fractions, or recombinant preparations without requiring target-specific primary antibodies, simply by probing blots with streptavidin-HRP. This capability is absent in unbiotinylated PPACK and is suboptimal with non-optimized biotin analogs.

Solid-Phase Avidin Capture Immunoassays for Quantitative Measurement of Active Coagulation Factor Mass at Sub-Picomolar Concentrations

Leveraging the 50 pmol/L detection limit established by Mann et al. (1990) [2], this compound is ideal for constructing solid-phase avidin capture immunoassays to quantify active thrombin, tPA, factor Xa, plasmin, or activated protein C in clinical research samples or biochemical experiments. The assay measures active-site mass rather than enzymatic activity, enabling accurate quantification in the presence of zymogens, inhibitors, or environmental variables that confound traditional activity assays. This format has been validated for monitoring prothrombin activation by the prothrombinase complex [2].

Detection and Characterization of Transient Active Intermediates During Zymogen Activation

The Anderson & Bock (2001) study [1] demonstrated direct application of biotin-D-Phe-Pro-Arg-CMK derivatives for capturing and detecting transient, low-level active intermediates such as meizothrombin des-fragment 1 during factor Xa-catalyzed prethrombin 1 activation in the absence of factor Va. The biotin tag enables avidin-based enrichment of the minute quantities of active intermediate, which would be undetectable by conventional methods. This application is uniquely enabled by the combination of irreversible active-site inhibition and biotin-mediated affinity capture, and cannot be replicated with unbiotinylated inhibitors.

Construction of Clot-Targeted Anticoagulant Conjugates for Therapeutic Research

The Evans et al. (1996/1997) data [3] demonstrates that biotin-PPACK conjugated via avidin to an anti-D-dimer Fab fragment achieves 90% inhibition of clot-bound procoagulant activity, outperforming free PPACK (~60%) and hirudin (~60%). This compound is therefore the inhibitor of choice for designing targeted anticoagulant conjugates for academic research into localized antithrombotic strategies. The biotin moiety serves as a universal conjugation handle, enabling attachment to a variety of targeting moieties (antibodies, peptides, nanoparticles) through the well-established avidin/biotin system.

Quote Request

Request a Quote for Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.